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molecular formula C9H9N3O B3342508 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one CAS No. 22863-24-7

2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

Cat. No. B3342508
M. Wt: 175.19
InChI Key: QPBMZCGEAIGPEY-UHFFFAOYSA-N
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Patent
US05543541

Procedure details

A stirred solution of 2.0 grams (0.019 mole) of phenylhydrazine and 11.1 grams (0.092 mole-5 eq.) of trimethyl orthoacetate (TMOA) in 20 mL of methanol was heated at reflux for about six hours. The reaction mixture was then allowed to cool to ambient temperature where it stirred for about 18 hours. The reaction mixture was again warmed to reflux where it stirred for another six hours, until the reaction to the intermediate N--phenyl--N'--(1-methoxyethylidene) hydrazine was complete. The progress of the reaction was monitored by gas chromatograph (GC). After this time, the reaction mixture was cooled in an ice-water bath (0° C.), and 1.5 grams (0.023 mole-1.2 eq.) of sodium cyanate was added. Upon completion of addition, 1.6 grams (0.026 mole-1.4 eq.) of acetic acid was added dropwise. The reaction mixture was then stirred at the ice-water bath temperature for about 10 minutes and then was allowed to warm to ambient temperature. After this time, two mL of water was added to the reaction mixture. Analysis of the reaction mixture by GC showed formation of the targeted compound. One mL of acetic acid was then added to the reaction mixture, followed by the addition of two mL of water. Upon completion of addition, the reaction mixture was stirred at ambient temperature for about 18 hours. The reaction mixture was concentrated under reduced pressure, yielding 2.5 grams (75.9% yield) of 4,5-dihydro-3-methyl-l-phenyl-1,2,4-triazol-5(1H)-one.
Quantity
1.6 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
N--phenyl--N'--(1-methoxyethylidene) hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium cyanate
Quantity
1.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(NN)C=CC=CC=1.C(OC)(OC)(OC)C.[C:17]1([NH:23][N:24]=[C:25](OC)[CH3:26])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[O-:29][C:30]#[N:31].[Na+]>CO.O.C(O)(=O)C>[CH3:26][C:25]1[NH:31][C:30](=[O:29])[N:23]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:24]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.6 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
N--phenyl--N'--(1-methoxyethylidene) hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C)OC
Step Four
Name
sodium cyanate
Quantity
1.5 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for about 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NN(C(N1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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